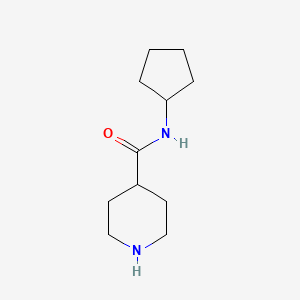

N-cyclopentylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopentylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 946744-00-9 . Its molecular weight is 196.29 . The IUPAC name for this compound is N-cyclopentyl-4-piperidinecarboxamide .

Molecular Structure Analysis

The InChI code for “N-cyclopentylpiperidine-4-carboxamide” is 1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) . The molecular formula is C11H20N2O .Physical And Chemical Properties Analysis

“N-cyclopentylpiperidine-4-carboxamide” has a molecular weight of 196.29 g/mol . The boiling point is 387.2 °C . The flash point is 162.3 °C .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cytotoxic Properties

N-cyclopentylpiperidine-4-carboxamide and its analogues, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), demonstrate the ability to form DNA lesions by blocking topoisomerase II. This action is indicative of potential antitumor properties. The effectiveness of these compounds in inducing DNA breaks and DNA-protein cross-links in treated cells has been studied, highlighting their role as antitumor agents (Pastwa et al., 1998).

Structural Studies and Conformational Analysis

Research has been conducted on the structural and conformational aspects of compounds like 4-Amino-3,5-cyclopiperidine, which share a structural similarity with N-cyclopentylpiperidine-4-carboxamide. These studies, including X-ray structural analysis and 1H NMR spectroscopy, provide insights into the molecular conformations in solution and the solid state, which are crucial for understanding their biological activity (Vilsmaier et al., 1995).

Antitumor Activity

Several derivatives of N-cyclopentylpiperidine-4-carboxamide exhibit significant antitumor activity. For instance, derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have shown remarkable activity against the Lewis lung solid tumor in vivo, suggesting their potential as a new class of antitumor agents (Atwell et al., 1987).

DNA Binding and Antiproliferative Activity

The effects of novel 9‐aminoacridine carboxamides on various types of DNA tertiary structures have been studied. These compounds, including the acridine 4‐carboxamides, exhibit a relationship between DNA binding affinity and antiproliferative activity, contributing to their potential as antitumor agents (Howell et al., 2012).

Crystallographic Studies

Crystallographic studies of DNA duplex cross-linking by bis(acridine-4-carboxamide) derivatives provide insights into the molecular interactions of these compounds with DNA. These studies help in understanding the non-covalent cross-linking mechanism, which is important for the development of new anticancer agents (Hopcroft et al., 2006).

Safety and Hazards

The safety data sheet for “N-cyclopentylpiperidine-4-carboxamide” can be found at the provided link . For more detailed information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

Relevant Papers The relevant papers for “N-cyclopentylpiperidine-4-carboxamide” include studies on piperidine derivatives and potential applications of “N-cyclopentylpiperidine-4-carboxamide” in human coronaviruses .

Eigenschaften

IUPAC Name |

N-cyclopentylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVWQFBCSZTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylpiperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol](/img/structure/B1356291.png)

![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)